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Compound of Interest

Compound Name: K00546

Cat. No.: B1668761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the off-target profile of K00546, a

potent inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).

Understanding the off-target interactions of a kinase inhibitor is critical for interpreting its

biological effects, predicting potential toxicities, and guiding further drug development efforts.

This document summarizes the known on- and off-target activities of K00546, details the

experimental methodologies used to determine these interactions, and visualizes the key

signaling pathways involved.

Kinase Inhibition Profile of K00546
K00546 was initially identified as a highly potent inhibitor of CDK1 and CDK2. Subsequent

studies have revealed its activity against other kinase families, notably the CLK family. The

following tables summarize the in vitro inhibitory activities of K00546 against a panel of

kinases.
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Kinase Complex IC50 (nM)

CDK1 cyclin B 0.6[1]

CDK2 cyclin A 0.5[1]

CLK1 8.9[1]

CLK3 29.2[1]

Off-Target Kinase Activities
Kinase Family Kinase IC50 (µM)

CMGC GSK-3 0.14[1]

CAMK Calmodulin Kinase 8.9[1]

AGC PKA 5.2[1]

CK1 Casein Kinase-1 2.8[1]

TK VEGF-R2 0.032[1]

TK PDGF-Rβ 1.6[1]

CMGC MAP kinase (ERK-2) 1.0[1]

Experimental Protocols
The inhibitory activities of K00546 were primarily determined using in vitro biochemical kinase

assays. The following sections detail the general methodologies employed in these studies.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
A substantial portion of the kinase profiling for K00546 was performed using a Caliper mobility

shift assay[2]. This method measures the enzymatic activity of a kinase by detecting the

conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Principle: The assay relies on the change in electrophoretic mobility of a peptide substrate

upon phosphorylation. The negatively charged phosphate group alters the overall charge of the

peptide, causing it to migrate differently in a microfluidic chip under an electric field.
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General Procedure:

Reaction Mixture Preparation: Kinase, fluorescently labeled peptide substrate, ATP, and the

test compound (K00546) are combined in a reaction buffer (e.g., 25 mM HEPES, pH 7.5,

0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA) in a 384-well plate.

Reaction Initiation and Incubation: The reaction is initiated by the addition of a substrate mix

containing the peptide and ATP (often at a concentration close to its Km value) in a buffer

containing MgCl2. The reaction is incubated at a controlled temperature (e.g., 28°C) for a

defined period (e.g., 25 minutes).

Reaction Termination: The enzymatic reaction is stopped by the addition of a stop buffer

containing a chelating agent like EDTA (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM

EDTA).

Microfluidic Separation and Detection: The reaction mixture is introduced into a microfluidic

chip. An electric potential is applied, causing the substrate and phosphorylated product to

separate based on their charge-to-mass ratio.

Data Analysis: The separated fluorescent substrate and product are detected by a laser-

induced fluorescence detector. The ratio of the product to the sum of product and substrate

is used to calculate the percentage of conversion, which reflects the kinase activity. IC50

values are then determined by plotting the percent inhibition against a range of K00546
concentrations.

Visualizing the Impact of K00546
The following diagrams, generated using the DOT language, illustrate key experimental

workflows and the signaling pathways affected by K00546.
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Kinase Inhibition Assay Workflow

Signaling Pathways
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K00546 On-Target Effects
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Angiogenesis Glycogen Metabolism & Cell Fate MAPK Pathway
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K00546 Potential Off-Target Effects

Discussion and Implications
The data presented in this guide highlight the polypharmacology of K00546. While it is a highly

potent inhibitor of its primary CDK and CLK targets, it also demonstrates activity against

several other kinases at micromolar and sub-micromolar concentrations. The off-target

inhibition of kinases such as VEGF-R2 and GSK-3 could contribute to the overall cellular

phenotype observed upon treatment with K00546 and may have implications for both efficacy

and potential toxicity.

For drug development professionals, this off-target profile underscores the importance of

comprehensive kinase screening to fully characterize a compound's mechanism of action. For

researchers using K00546 as a chemical probe, it is crucial to consider these off-target effects

when interpreting experimental results, particularly at higher concentrations. The detailed

experimental protocols and pathway diagrams provided herein serve as a valuable resource for

designing and interpreting studies involving K00546.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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